2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine is a heterocyclic compound that features a pyrrole ring system fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine typically involves the oxidation of precursor compounds. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . This reaction yields the desired compound with moderate efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane is commonly used.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole N-oxide derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole and pyridine derivatives.
Scientific Research Applications
2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Catalysis: The compound and its derivatives are explored as catalysts in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or fungal enzymes, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
2,3-dihydrofuro[2,3-b]pyridine: A fused heterocyclic system with biological activity.
Uniqueness
2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for developing new compounds with diverse biological and chemical activities.
Properties
Molecular Formula |
C14H11N3 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-8-15-11(5-1)14(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,16H/b14-13+ |
InChI Key |
JACKMXICOLUOHJ-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C\2/C=CC=N2)/C3=CC=CN3 |
Canonical SMILES |
C1=CC=NC(=C1)C(=C2C=CC=N2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.